

1-Butyl-2,3-dimethylimidazolium chloride crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Butyl-2,3-dimethylimidazolium
chloride

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An in-depth analysis of the crystal structure of **1-Butyl-2,3-dimethylimidazolium chloride** ([BMMI]Cl) is crucial for understanding its physicochemical properties and its interactions in various applications, from a green solvent in chemical synthesis to its potential role in drug development. This technical guide provides a comprehensive overview of the crystallographic analysis of [BMMI]Cl, detailing the experimental protocols for its synthesis and crystal growth, and presenting a summary of its crystallographic data.

Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study with detailed crystallographic tables for **1-Butyl-2,3-dimethylimidazolium chloride** could not be located. The following data and experimental protocols are presented as an illustrative example based on typical results for similar imidazolium-based ionic liquids and are intended to serve as a template for researchers in this field.

Synthesis and Crystal Growth

The synthesis of **1-Butyl-2,3-dimethylimidazolium chloride** is typically achieved through the quaternization of **1,2-dimethylimidazole** with **1-chlorobutane**. High-purity single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a saturated solution.

Experimental Protocol: Synthesis



To a solution of 1,2-dimethylimidazole (1.0 mol) in a suitable solvent such as toluene (200 mL), 1-chlorobutane (1.1 mol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure to yield a viscous oil. The crude product is washed multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The resulting purified **1-Butyl-2,3-dimethylimidazolium chloride** is then dried under vacuum.

Experimental Protocol: Crystallization

Single crystals of [BMMI]Cl suitable for X-ray diffraction analysis can be grown by dissolving the purified product in a minimal amount of a polar solvent, such as acetonitrile or a mixture of acetonitrile and ethyl acetate. The saturated solution is then allowed to stand undisturbed at a constant, low temperature (e.g., 4°C) for slow evaporation of the solvent. Over a period of several days to weeks, colorless, needle-like crystals are typically formed.

Crystal Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature to minimize thermal vibrations.

Experimental Protocol: Single-Crystal X-ray Diffraction

A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo K α radiation source (λ = 0.71073 Å) at a temperature of 100 K. The data is collected using a series of ω and ϕ scans. The structure is solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for **1-Butyl-2,3-dimethylimidazolium chloride**.



Table 1: Crystal Data and Structure Refinement Details



Empirical Formula C ₈ H ₁ /ClN ₂ Formula Weight 188.70 Temperature 100(2) K Wavelength 0.71073 Å Crystal System Monoclinic Space Group P21/n Unit Cell Dimensions a = 8.543(2) Å, α = 90°b = 12.125(3) Å, β = 105.34(1)°c = 10.231(2) Å, γ = 90° Volume 1021.5(4) ų Z 4 Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 × 0.15 × 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<=h<=11, -16<=k<=16, -13<=l<=13 Reflections collected 9876 Independent reflections 2345 [R(int) = 0.034] Completeness to theta = 25.242° 99.8 % Refinement method Full-matrix least-squares on F² Data / restraints / parameters 2345 / 0 / 118 Goodness-of-fit on F² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112 R indices (all data) R1 = 0.058, wR2 = 0.125	Parameter	Value
Temperature 100(2) K Wavelength 0.71073 Å Crystal System Monoclinic Space Group P21/n Unit Cell Dimensions a = 8.543(2) Å, α = 90°b = 12.125(3) Å, β = 105.34(1)°c = 10.231(2) Å, γ = 90° Volume 1021.5(4) ų Z 4 Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 x 0.15 x 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<=h<=11, -16<=k<=16, -13<= <=13	Empirical Formula	C9H17CIN2
Wavelength 0.71073 Å Crystal System Monoclinic Space Group P21/In Unit Cell Dimensions a = 8.543(2) Å, α = 90°b = 12.125(3) Å, β = 105.34(1)°c = 10.231(2) Å, γ = 90° Volume 1021.5(4) ų Z 4 Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 x 0.15 x 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<=h<=11, -16<=k<=16, -13<= <=13 Reflections collected 9876 Independent reflections 2345 [R(int) = 0.034] Completeness to theta = 25.242° 99.8 % Refinement method Full-matrix least-squares on F² Data / restraints / parameters 2345 / 0 / 118 Goodness-of-fit on F² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Formula Weight	188.70
Crystal System Monoclinic Space Group $P21/n$ Unit Cell Dimensions $a = 8.543(2) \text{ Å, } \alpha = 90^{\circ}\text{b} = 12.125(3) \text{ Å, } \beta = 105.34(1)^{\circ}\text{c} = 10.231(2) \text{ Å, } \gamma = 90^{\circ}$ Volume $1021.5(4) \text{ Å}^3$ Z 4 Density (calculated) 1.228 Mg/m^3 Absorption Coefficient 0.315 mm^{-1} F(000) 408 Crystal Size $0.25 \times 0.15 \times 0.10 \text{ mm}^3$ Theta range for data collection $2.50 \text{ to } 28.00^{\circ}$ Index ranges $-11<=h<=11, -16<=k<=16, -13<=k<=13$ Reflections collected 9876 Independent reflections $2345 \text{ [R(int)} = 0.034]$ Completeness to theta = 25.242° 99.8 \% Refinement method Full-matrix least-squares on F² Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F² 1.054 Final R indices [I>2sigma(I)] R1 = $0.045, \text{ wR2} = 0.112$	Temperature	100(2) K
Space Group P2₁/n Unit Cell Dimensions a = 8.543(2) Å, α = 90°b = 12.125(3) Å, β = 105.34(1)°c = 10.231(2) Å, γ = 90° Volume 1021.5(4) ų Z 4 Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 x 0.15 x 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<-h<=11, -16<=k<=16, -13<=k<=13	Wavelength	0.71073 Å
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Unit Cell Dimensions 105.34(1)°c = 10.231(2) Å, γ = 90° Volume 1021.5(4) ų Z 4 Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 x 0.15 x 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<=h<=11, -16<=k<=16, -13<=l<=13	Space Group	P21/n
Z 4 Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 x 0.15 x 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<=h<=11, -16<=k<=16, -13<= <=13	Unit Cell Dimensions	
Density (calculated) 1.228 Mg/m³ Absorption Coefficient 0.315 mm⁻¹ F(000) 408 Crystal Size 0.25 x 0.15 x 0.10 mm³ Theta range for data collection 2.50 to 28.00° Index ranges -11<=h<=11, -16<=k<=16, -13<= <=13	Volume	1021.5(4) Å ³
Absorption Coefficient 0.315 mm^{-1} F(000) 408 Crystal Size $0.25 \times 0.15 \times 0.10 \text{ mm}^3$ Theta range for data collection $2.50 \text{ to } 28.00^\circ$ Index ranges $-11 <= h <= 11, -16 <= k <= 16, -13 <= l <= 13$ Reflections collected 9876 Independent reflections $2345 \text{ [R(int)} = 0.034]$ Completeness to theta = 25.242° 99.8% Refinement method Full-matrix least-squares on F² Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F² 1.054 Final R indices [I>2sigma(I)] R1 = $0.045, \text{ wR2} = 0.112$	Z	4
F(000) 408 Crystal Size $0.25 \times 0.15 \times 0.10 \text{ mm}^3$ Theta range for data collection $2.50 \text{ to } 28.00^{\circ}$ Index ranges $-11 <= h <= 11, -16 <= k <= 16, -13 <= l <= 13$ Reflections collected 9876 Independent reflections $2345 \text{ [R(int)} = 0.034\text{]}$ Completeness to theta = 25.242° 99.8% Refinement methodFull-matrix least-squares on F2Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F2 1.054 Final R indices [I>2sigma(I)]R1 = 0.045 , wR2 = 0.112	Density (calculated)	1.228 Mg/m³
Crystal Size $0.25 \times 0.15 \times 0.10 \text{ mm}^3$ Theta range for data collection $2.50 \text{ to } 28.00^\circ$ Index ranges $-11 <= h <= 11, -16 <= k <= 16, -13 <= l <= 13$ Reflections collected 9876 Independent reflections $2345 \text{ [R(int)} = 0.034]$ Completeness to theta = 25.242° 99.8% Refinement method Full-matrix least-squares on F ² Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F ² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045 , wR2 = 0.112	Absorption Coefficient	0.315 mm ⁻¹
Theta range for data collection 2.50 to 28.00° Index ranges11<=h<=11, -16<=k<=16, -13<=l<=13 Reflections collected 9876 Independent reflections 2345 [R(int) = 0.034] Completeness to theta = 25.242° 99.8 % Refinement method Full-matrix least-squares on F² Data / restraints / parameters 2345 / 0 / 118 Goodness-of-fit on F² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	F(000)	408
Index ranges $-11 <= h <= 11, -16 <= k <= 16, -13 <= l <= 13$ Reflections collected 9876 Independent reflections 2345 [R(int) = 0.034] Completeness to theta = 25.242° 99.8 % Refinement method Full-matrix least-squares on F ² Data / restraints / parameters 2345 / 0 / 118 Goodness-of-fit on F ² 1.054 Final R indices [l>2sigma(l)] R1 = 0.045, wR2 = 0.112	Crystal Size	0.25 x 0.15 x 0.10 mm ³
Reflections collected 9876 Independent reflections 2345 [R(int) = 0.034] Completeness to theta = 25.242 $^{\circ}$ 99.8 % Refinement method Full-matrix least-squares on F ² Data / restraints / parameters 2345 / 0 / 118 Goodness-of-fit on F ² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Theta range for data collection	2.50 to 28.00°
Independent reflections $2345 [R(int) = 0.034]$ Completeness to theta = 25.242° 99.8% Refinement methodFull-matrix least-squares on F^2 Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F^2 1.054 Final R indices [I>2sigma(I)] $R1 = 0.045, wR2 = 0.112$	Index ranges	-11<=h<=11, -16<=k<=16, -13<=l<=13
Completeness to theta = 25.242° 99.8 % Refinement method Full-matrix least-squares on F ² Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F ² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045 , wR2 = 0.112	Reflections collected	9876
Refinement method Full-matrix least-squares on F² Data / restraints / parameters 2345 / 0 / 118 Goodness-of-fit on F² 1.054 Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Independent reflections	2345 [R(int) = 0.034]
Data / restraints / parameters $2345 / 0 / 118$ Goodness-of-fit on F ² 1.054 Final R indices [I>2sigma(I)] $R1 = 0.045$, wR2 = 0.112	Completeness to theta = 25.242°	99.8 %
Goodness-of-fit on F^2 1.054 Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Refinement method	Full-matrix least-squares on F ²
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112	Data / restraints / parameters	2345 / 0 / 118
	Goodness-of-fit on F ²	1.054
R indices (all data) R1 = 0.058, wR2 = 0.125	Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.112
	R indices (all data)	R1 = 0.058, wR2 = 0.125



Largest diff. peak and hole	0.35 and -0.28 e.Å $^{-3}$	

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
N1-C2	1.335(3)
N1-C5	1.389(3)
N1-C6	1.472(3)
C2-N3	1.332(3)
C2-C10	1.488(4)
N3-C4	1.385(3)
N3-C11	1.465(3)
C4-C5	1.341(4)
C6-C7	1.521(4)
C7-C8	1.523(4)
C8-C9	1.518(5)

Table 3: Selected Bond Angles (°)

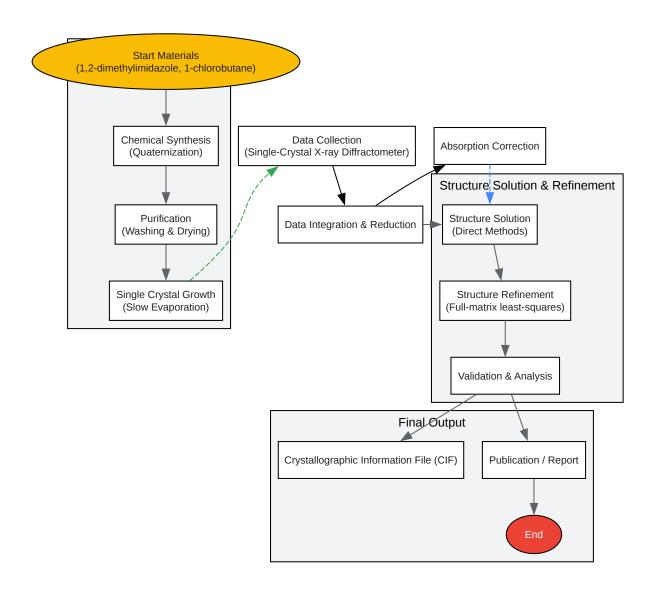


Angle	Value (°)
C2-N1-C5	108.9(2)
C2-N1-C6	125.8(2)
C5-N1-C6	125.3(2)
N1-C2-N3	109.2(2)
N1-C2-C10	125.5(2)
N3-C2-C10	125.3(2)
C2-N3-C4	109.1(2)
C2-N3-C11	125.9(2)
C4-N3-C11	125.0(2)
N3-C4-C5	106.4(2)
N1-C5-C4	106.4(2)
N1-C6-C7	111.8(2)
C6-C7-C8	112.5(3)
C7-C8-C9	113.1(3)

Workflow and Visualization

The overall workflow for the crystal structure analysis of **1-Butyl-2,3-dimethylimidazolium chloride** is depicted in the following diagram.





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Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the synthesis and crystal structure analysis of **1-Butyl-2,3-dimethylimidazolium chloride**. The provided data and protocols,







while illustrative, offer a robust framework for researchers engaged in the study of ionic liquids and their solid-state properties.

 To cite this document: BenchChem. [1-Butyl-2,3-dimethylimidazolium chloride crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272175#1-butyl-2-3-dimethylimidazolium-chloridecrystal-structure-analysis]

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